

Application Notes: In vivo D-Glucose-d7 Labeling in Mouse Models

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Compound of Interest		
Compound Name:	D-Glucose-d7	
Cat. No.:	B12423819	Get Quote

Introduction

Stable isotope tracing using deuterated glucose, such as **D-Glucose-d7**, is a powerful technique for quantifying in vivo metabolic fluxes and understanding the metabolic reprogramming that occurs in various physiological and pathological states.[1] By replacing hydrogen atoms with deuterium, **D-Glucose-d7** allows researchers to trace the fate of glucose carbons and hydrogens through metabolic pathways.[2] This methodology is instrumental in fields like cancer biology, diabetes and obesity research, and drug development to assess the contributions of glucose to biosynthesis, energy production, and the activity of key pathways like glycolysis and the Tricarboxylic Acid (TCA) cycle.[1][3]

Principle

When **D-Glucose-d7** is introduced into a mouse model, it is taken up by cells through glucose transporters (GLUTs) and metabolized.[4] The deuterium labels are incorporated into downstream metabolites, including intermediates of glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle, as well as into macromolecules like lipids, proteins, and glycogen.[2] [5] The extent and pattern of deuterium enrichment in these molecules can be precisely measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. [6][7] This data allows for the calculation of metabolic flux rates and the relative activity of different pathways.[3]

Applications

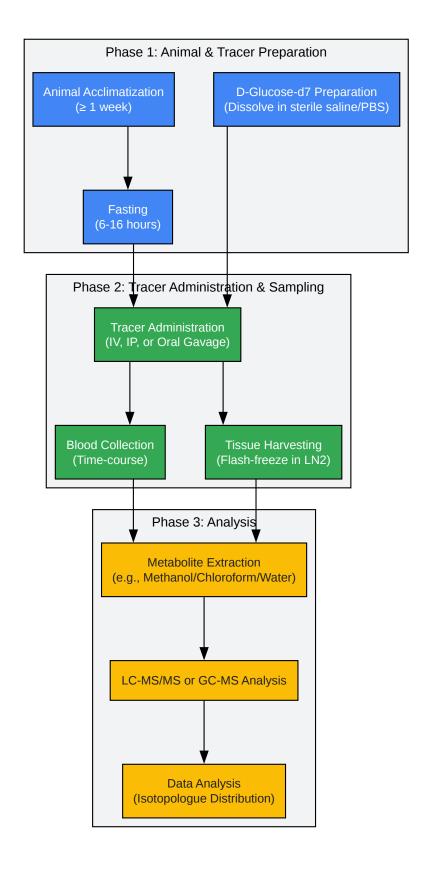


- Quantifying Metabolic Fluxes: Determine the rates of glycolysis and the TCA cycle in various tissues.[1]
- Investigating Disease States: Analyze metabolic reprogramming in diseases such as cancer, where altered glucose metabolism (the Warburg effect) is a key feature.[8]
- Drug Development: Evaluate the on-target and off-target metabolic effects of novel therapeutic compounds.[7]
- Biosynthesis Contribution: Assess the role of glucose in the de novo synthesis of amino acids, lipids, and nucleotides.[1]

Experimental Workflow and Metabolic Fate of D-Glucose-d7

The following diagrams illustrate the overall experimental process and the metabolic pathways traced by the deuterium label.

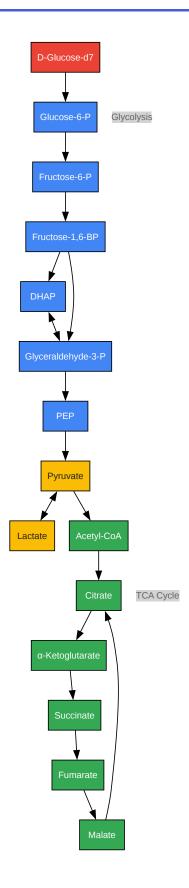




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Caption: General experimental workflow for in vivo **D-Glucose-d7** tracing studies in mice.





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Caption: Simplified metabolic fate of **D-Glucose-d7** through glycolysis and the TCA cycle.



Protocols

Protocol 1: D-Glucose-d7 Administration via Intravenous (IV) Infusion

This method is ideal for achieving a rapid and steady-state isotopic enrichment in the plasma. [1]

1. Animal Preparation:

- Use an appropriate mouse strain for the research question (e.g., C57BL/6 for general metabolic studies).[1]
- Acclimatize animals to housing conditions for at least one week prior to the experiment.[1][9]
- Fast mice for 6-16 hours before tracer administration to reduce background levels of unlabeled glucose.[1] Ensure free access to water.[9]

2. Tracer Preparation:

- Dissolve **D-Glucose-d7** in sterile 0.9% saline or phosphate-buffered saline (PBS) to the desired concentration.[1]
- Sterile-filter the solution using a 0.22 µm syringe filter before administration.[1][9]
- 3. Administration Procedure (Bolus + Continuous Infusion):
- Anesthetize the mouse and place a catheter into the lateral tail vein.
- Administer an initial bolus injection to rapidly increase plasma tracer concentration. A typical starting dose is 0.6 mg/g body weight.[7]
- Immediately follow the bolus with a continuous infusion using a syringe pump. A starting infusion rate is 0.01-0.02 mg/g body weight per minute.[7]
- Maintain the infusion for 3-4 hours to approach isotopic steady-state in tissues.[7]

4. Sample Collection:

- Collect small blood samples (~20-30 μ L) from the tail tip at regular intervals (e.g., 0, 30, 60, 90, 120, 180 minutes) to monitor plasma glucose enrichment.[7]
- At the end of the infusion, euthanize the mouse and rapidly dissect the tissues of interest.
- Immediately flash-freeze the tissues in liquid nitrogen to quench all metabolic activity and store at -80°C until extraction.[7]



Protocol 2: Metabolite Extraction from Tissues

This protocol is designed for the extraction of polar metabolites from frozen tissue samples.

1. Materials:

- Pre-chilled (-80°C) methanol (MeOH)
- Pre-chilled (-20°C) chloroform (CHCl3)
- Ice-cold water (H2O)
- Homogenizer (e.g., bead beater)
- Centrifuge

2. Extraction Procedure:

- Weigh the frozen tissue (~20 mg) and place it in a pre-chilled tube with homogenization beads.[10]
- Prepare a solvent mixture. A common method is the two-phase methanol:water and chloroform system.[10] For a ~20 mg tissue sample, add 800 μL of a 1:1 methanol:water solution and 1200 μL of chloroform.[10]
- Homogenize the tissue in the cold solvent mixture until fully dissociated.
- Vortex the mixture vigorously for 10-15 minutes at 4°C.
- Centrifuge at >12,000 x g for 15 minutes at 4°C to separate the phases.
- Three layers will form: an upper aqueous/polar layer (containing glucose and its derivatives), a middle protein disk, and a lower organic/non-polar layer.
- Carefully collect the upper aqueous layer into a new tube for analysis.
- Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
- Store the dried extract at -80°C until analysis.

Protocol 3: Mass Spectrometry (MS) Sample Preparation and Analysis

This is a general guideline; specific parameters must be optimized for the instrument used.

- 1. Derivatization (for GC-MS):
- For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dried metabolites often require derivatization to increase their volatility.



- A common method is to first react the sample with methoxyamine hydrochloride in pyridine, followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
- 2. Reconstitution (for LC-MS):
- For Liquid Chromatography-Mass Spectrometry (LC-MS), reconstitute the dried metabolite extract in a suitable solvent, typically a mixture of water and an organic solvent (e.g., 50% acetonitrile or methanol).
- 3. Analysis:
- Analyze the samples using a high-resolution mass spectrometer coupled with either GC or LC.
- For LC-MS/MS, use an electrospray ionization (ESI) source and operate in Multiple Reaction Monitoring (MRM) mode to quantify specific labeled metabolites.[11][12]
- For GC-MS, use electron impact (EI) ionization and scan for specific mass fragments of the derivatized metabolites to determine deuterium enrichment.[6]
- 4. Data Analysis:
- Correct the raw mass isotopomer distribution data for the natural abundance of 13C and other isotopes.
- Calculate the fractional or molar percent enrichment (MPE) of deuterium in each metabolite.
- Use metabolic flux analysis (MFA) software to model the data and calculate flux rates through the pathways of interest.

Quantitative Data Summary

The following tables provide reference values and parameters for designing **D-Glucose-d7** labeling experiments. These values are often derived from studies using 13C-glucose but serve as an excellent starting point for **D-glucose-d7** protocols.[7]

Table 1: Recommended Tracer Administration Parameters for Mice



Parameter	IV Bolus + Infusion	Oral Gavage	Intraperitoneal (IP) Injection
Fasting Period	6-16 hours[1]	12-16 hours[7]	6 hours
Bolus Dose	~0.6 mg/g body weight[7]	N/A	1-2 mg/g body weight
Infusion Rate	0.01-0.02 mg/g/min[7]	N/A	N/A
Gavage/IP Dose	N/A	1-2 mg/g body weight	1-2 mg/g body weight
Vehicle	Sterile Saline or PBS[1]	Sterile Water[7]	Sterile Saline or PBS

| Time to Steady State | ~3-4 hours[7] | Variable (peak ~30-60 min)[7] | Variable (peak ~30 min)

Table 2: Comparison of Metabolite Extraction Solvents for Mouse Tissue



Extraction Protocol	Key Solvents	Phase Separation	Metabolite Coverage	Reference
Methanol/Chlor oform/Water	Methanol, Chloroform, Water	Biphasic	High coverage of both polar and non-polar metabolites.	[10][11]
Methanol/MTBE	Methanol, Methyl-tert-butyl ether	Biphasic	Good for lipidomics, but may have lower yields for some polar metabolites.[11]	[11]
Ethanol/MTBE	Ethanol, Methyl- tert-butyl ether	Biphasic	Found to be highly reproducible for broad metabolite profiling.[11]	[11]

| Aqueous Solvents | Phosphate Buffer (PB) | Monophasic | Primarily extracts polar metabolites. |[13] |

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